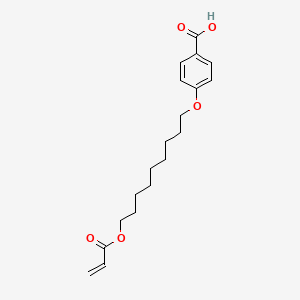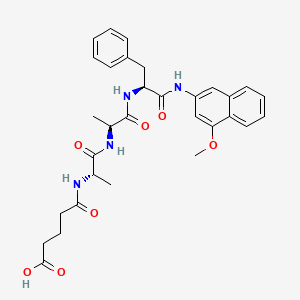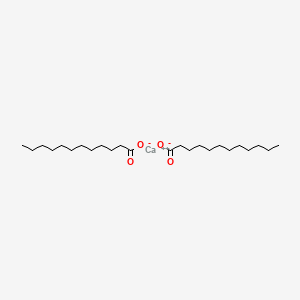
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid is an organic compound with the molecular formula C19H26O5 and a molecular weight of 334.407 g/mol . It is a derivative of benzoic acid, featuring an acryloyloxy group attached to a nonyl chain, which is further connected to the benzoic acid moiety. This compound is known for its applications in various fields, including materials science and polymer chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 9-(acryloyloxy)nonanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and an acid or base catalyst.
Polymerization: The acryloyloxy group can participate in free radical polymerization to form polymers.
Common Reagents and Conditions
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Major Products Formed
Esterification: Various esters depending on the alcohol used.
Hydrolysis: 4-hydroxybenzoic acid and 9-(acryloyloxy)nonanol.
Polymerization: Polymers with acryloyloxy functional groups.
Applications De Recherche Scientifique
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid has several scientific research applications:
Materials Science: Used in the synthesis of liquid crystalline polymers and networks.
Polymer Chemistry: Acts as a monomer in the production of functionalized polymers with specific properties.
Biomedical Applications: Potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industrial Applications: Employed in the production of coatings, adhesives, and sealants due to its polymerizable acryloyloxy group.
Mécanisme D'action
The mechanism of action of 4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid primarily involves its ability to undergo polymerization. The acryloyloxy group can form free radicals under appropriate conditions, leading to the formation of polymer chains. These polymers can exhibit unique properties such as liquid crystallinity, which can be exploited in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid: Similar structure but with a shorter hexyl chain.
4-((9-(Methacryloyloxy)nonyl)oxy)benzoic acid: Contains a methacryloyloxy group instead of an acryloyloxy group.
Uniqueness
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid is unique due to its specific chain length and the presence of the acryloyloxy group, which imparts distinct polymerization properties. The longer nonyl chain can influence the physical properties of the resulting polymers, such as flexibility and thermal stability .
Propriétés
Formule moléculaire |
C19H26O5 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
4-(9-prop-2-enoyloxynonoxy)benzoic acid |
InChI |
InChI=1S/C19H26O5/c1-2-18(20)24-15-9-7-5-3-4-6-8-14-23-17-12-10-16(11-13-17)19(21)22/h2,10-13H,1,3-9,14-15H2,(H,21,22) |
Clé InChI |
XQOFAKKUAIAFDY-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCCCCCCCCOC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)



